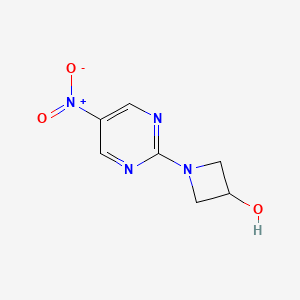

1-(5-Nitropyrimidin-2-yl)azetidin-3-ol

Description

1-(5-Nitropyrimidin-2-yl)azetidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a nitro group at position 5 and an azetidine ring (a four-membered saturated nitrogen-containing ring) at position 2. The azetidine moiety carries a hydroxyl group at its 3-position.

Synthetic routes for related compounds, as described in , involve multi-step reactions. For example, 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (a pyridine analog) was synthesized with a 29% yield using 5-bromo-2-nitropyridine and azetidin-3-ol hydrochloride in DMSO . Subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) improved the yield to 73% . These methods highlight the challenges in synthesizing nitro-substituted azetidine derivatives, likely due to steric hindrance or instability of intermediates.

Properties

Molecular Formula |

C7H8N4O3 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

1-(5-nitropyrimidin-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C7H8N4O3/c12-6-3-10(4-6)7-8-1-5(2-9-7)11(13)14/h1-2,6,12H,3-4H2 |

InChI Key |

QZGMDMMFKURDEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Heterocyclic Core

- Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) in the target compound offers distinct electronic properties compared to pyridine (one nitrogen), influencing binding affinity in biological targets .

- Azetidine vs. Piperidine : The four-membered azetidine ring introduces higher ring strain and reduced conformational flexibility compared to six-membered piperidine derivatives. This may affect metabolic stability and target engagement .

Substituent Effects

- Nitro (-NO₂) vs. In contrast, chloro substituents are often utilized as leaving groups in cross-coupling reactions .

- Hydroxyl Position : The -OH group on azetidin-3-ol may participate in hydrogen bonding, improving solubility or target interactions. Piperidin-4-ol derivatives (e.g., 1-(5-chloropyrimidin-2-yl)piperidin-4-ol) position the hydroxyl differently, altering steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.